1-Cyano-1-(hydroxymethyl)guanidine
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Overview
Description
1-Cyano-1-(hydroxymethyl)guanidine is a chemical compound with the molecular formula C3H6N4O. It is a derivative of guanidine, a functional group that is widely present in natural products, pharmaceuticals, and various industrial applications . The compound is characterized by the presence of a cyano group (–CN) and a hydroxymethyl group (–CH2OH) attached to the guanidine core.
Preparation Methods
The synthesis of 1-Cyano-1-(hydroxymethyl)guanidine can be achieved through various synthetic routes. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, such as peptides or pharmacologically important compounds. Another approach involves the use of transition metal catalysis, where amines react with carbodiimides to form guanidines . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyano-1-(hydroxymethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyano-1-(hydroxymethyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyano-1-(hydroxymethyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The hydroxymethyl group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.
Comparison with Similar Compounds
1-Cyano-1-(hydroxymethyl)guanidine can be compared with other guanidine derivatives such as:
1-Cyano-2-(isopropoxymethyl)guanidine: Similar in structure but with an isopropoxy group instead of a hydroxymethyl group.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine core, affecting their reactivity and applications.
Thiourea derivatives: These compounds are often used as guanidylating agents and have different chemical properties compared to cyano-substituted guanidines. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
68324-20-9 |
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Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
1-cyano-1-(hydroxymethyl)guanidine |
InChI |
InChI=1S/C3H6N4O/c4-1-7(2-8)3(5)6/h8H,2H2,(H3,5,6) |
InChI Key |
AJNGGICLMPCMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C(N(C#N)C(=N)N)O |
Origin of Product |
United States |
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